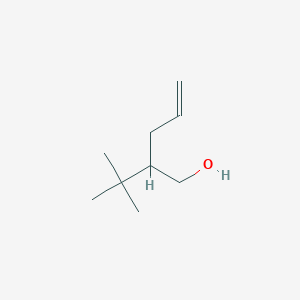

2-tert-Butylpent-4-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

132621-51-3 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-tert-butylpent-4-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-5-6-8(7-10)9(2,3)4/h5,8,10H,1,6-7H2,2-4H3 |

InChI Key |

HPOKASWPBXFMEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC=C)CO |

Origin of Product |

United States |

Catalysis:

Homogeneous and Heterogeneous The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and can lead to higher atom economy compared to stoichiometric reactions. igitsarang.ac.in For alcohol synthesis, developing catalytic alternatives to traditional Grignard reagents can significantly reduce waste. bohrium.com For instance, ruthenium(II) PNP-pincer complexes have been explored for Grignard-type reactions with alcohols as carbonyl surrogates, generating only H₂ and N₂ as byproducts. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and biodegradability of the catalyst itself. bohrium.com Ketoreductases, for example, are used for the enantioselective reduction of ketones to produce chiral alcohols. rsc.org

Alternative Solvents and Reaction Conditions:

Solvent Selection: Solvents contribute significantly to the waste generated in chemical processes. bohrium.com The selection of greener solvents, such as water or bio-based solvents, or the implementation of solvent-free reaction conditions can drastically reduce the environmental impact. mdpi.com

Energy Efficiency: Optimizing reaction temperature and pressure can lead to significant energy savings. igitsarang.ac.inkajay-remedies.com Utilizing energy-efficient technologies like high-efficiency boilers and cooling systems can further reduce the carbon footprint of the manufacturing process. theenvironmentalblog.org

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer production methods. numberanalytics.com This can involve using microreactors or continuous flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and reduced waste. numberanalytics.com

Waste Minimization and Valorization:

Circular Economy Principles: Adopting a circular economy model involves designing processes where waste is minimized and by-products are recycled or repurposed. wilcoprime.comkajay-remedies.com This can include recycling solvents and unreacted starting materials.

Waste Treatment: Implementing advanced waste treatment technologies, such as Zero Liquid Discharge (ZLD) systems, can help in recycling wastewater and minimizing the release of pollutants. distil.market

Table 2: Strategies for Greener Synthesis of 2-tert-Butylpent-4-en-1-ol

| Strategy | Description | Potential Environmental Benefits |

| Catalyst Development | Replacing stoichiometric reagents with catalytic alternatives (e.g., transition metal catalysts, biocatalysts). | Higher atom economy, reduced waste (lower E-Factor), milder reaction conditions, increased selectivity. |

| Green Solvents | Utilizing environmentally benign solvents like water, supercritical fluids, or bio-derived solvents. | Reduced VOC emissions, lower toxicity, improved process safety. |

| Process Intensification | Employing continuous flow reactors or microreactors. | Better process control, higher yields, reduced reactor size, improved safety. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials. | Reduced reliance on fossil fuels, potential for a lower carbon footprint. distil.market |

| Energy Efficiency | Optimizing reaction conditions and using energy-saving technologies. | Lower energy consumption, reduced greenhouse gas emissions. theenvironmentalblog.org |

| Waste Valorization | Finding applications for by-products or recycling unreacted materials. | Reduced waste disposal costs, creation of value-added products, implementation of circular economy principles. theenvironmentalblog.org |

By integrating these strategies, the chemical industry can move towards more sustainable and environmentally responsible manufacturing of specialty chemicals like this compound. theenvironmentalblog.orgfatfinger.io

Advanced Analytical and Spectroscopic Characterization of 2 Tert Butylpent 4 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-tert-Butylpent-4-en-1-ol and its derivatives. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques like HSQC and HMBC can establish connectivity between atoms.

For derivatives of this compound, such as ketone and ether-linked structures, specific NMR data has been reported. Routine NMR spectra are typically recorded on spectrometers ranging from 300 to 600 MHz. sorbonne-universite.frrsc.org Chemical shifts for 1H NMR are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, using the residual solvent peak as an internal reference (e.g., CDCl3 at δ = 7.26 ppm). sorbonne-universite.fr Similarly, 13C NMR shifts are referenced to the solvent peak (e.g., CDCl3 at δ = 77.16 ppm). sorbonne-universite.fr

Table 1: Representative 1H NMR Data for a Homoallylic Alcohol Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Vinyl H | 5.62 - 5.48 | m | - |

| Vinyl H | 5.47 - 5.35 | m | - |

| CH-OH | 3.82 - 3.70 | m | - |

| OH | 1.74 | bs | - |

| Allylic CH2 | 2.24 - 1.99 | m | - |

| CH3-CH | 1.17 | d | 6.2 |

Data derived from the spectral characteristics of (±)-(E)-Hex-4-en-2-ol. rsc.org

Table 2: Representative 13C NMR Data for Phenyl-Substituted Alcohol Derivatives

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Aromatic C (Substituted) | 145.8 - 144.2 |

| Aromatic CH | 128.5 - 125.4 |

| CH-OH | 70.4 - 69.7 |

| CH3 | 25.2 - 25.1 |

Data derived from the spectral characteristics of 1-phenylethan-1-ol and 1-(4-chlorophenyl)ethan-1-ol. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its derivatives with high accuracy. This technique, often utilizing electrospray ionization (ESI), provides an exact mass measurement that can be used to confirm the molecular formula. sorbonne-universite.frrsc.org

For example, the HRMS (ESI) analysis of a silylated derivative, tert-butyl(pent-4-en-1-yloxy)diphenylsilane, yielded a found mass of [M+H]+ at 397.2558, which corresponds closely to the calculated mass of 397.2563 for the formula C25H37O2Si. acs.org This level of precision is instrumental in verifying the identity of newly synthesized compounds.

Table 3: Example HRMS Data for a Derivative of a Pentenol

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| tert-Butyl(pent-4-en-1-yloxy)diphenylsilane | C25H37O2Si | [M+H]+ | 397.2563 | 397.2558 |

| N-Methoxy-2,2-dimethylpent-4-enamide | C8H16NO2 | [M+H]+ | 158.1176 | 158.1176 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational bands would include a broad O-H stretch for the alcohol group, C-H stretches for the alkyl and vinyl groups, a C=C stretch for the alkene, and a C-O stretch.

IR spectra are commonly recorded on FT-IR spectrometers. sorbonne-universite.frrsc.org In derivatives, these characteristic peaks are preserved or shifted. For example, in a derivative containing a hydroxyl group, a broad absorption band is observed in the range of 3700–3100 cm-1. acs.org Other notable peaks for a pentenol derivative include those for C-H stretching (around 2933 cm-1) and C-O stretching (around 1107 cm-1). acs.org

Table 4: Representative IR Absorption Frequencies for Functional Groups in Derivatives

| Functional Group | Wavenumber (cm-1) |

|---|---|

| O-H Stretch (Alcohol) | 3700 - 3100 (broad) |

| C-H Stretch (sp3) | ~2930 |

| C-O Stretch | ~1100 |

Data derived from spectral characteristics of derivatives. acs.org

Chromatographic Purity Analysis and Separation Techniques (e.g., HPLC, GC-MS, Preparative HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for purity analysis, while preparative HPLC and flash column chromatography are used for purification. sorbonne-universite.frrsc.orgrsc.org

In the analysis of related compounds, purification is often achieved using flash column chromatography with a solvent system like n-hexane–EtOAc. sorbonne-universite.fr The progress of the separation is monitored by Thin-Layer Chromatography (TLC), with Rf values indicating the polarity of the compound. rsc.orgrsc.org For instance, an alcohol derivative might have an Rf of 0.39 in a 1:3 ethyl acetate/hexane system. rsc.org HPLC analysis, often with a UV detector set at 210 or 254 nm, is used for precise purity determination. sorbonne-universite.fr

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile compounds like alcohols and their derivatives. rsc.org

Chiral Analytical Methods (e.g., SFC, Chiral HPLC, Polarimetry)

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule, existing as a pair of enantiomers. Chiral analytical methods are therefore essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for enantiomeric separation. sorbonne-universite.frchromatographyonline.com Chiral HPLC often employs columns like the Chiralcel OD-H. sorbonne-universite.fr SFC is noted for offering faster separations and reduced use of toxic solvents compared to traditional HPLC. chromatographyonline.com The enantiomeric composition of a related chiral compound, (-)-(R)-2-tert-butyltetrahydroimidazolidin-4-one, has been successfully determined using chiral SFC, demonstrating the utility of this technique. nih.gov

Polarimetry measures the rotation of plane-polarized light by a chiral compound. sorbonne-universite.frrsc.org The specific rotation [α] is a characteristic property of an enantiomer. While useful, its accuracy for determining enantiomeric composition can be affected by factors like solute self-association in the solvent. nih.gov

Table 5: Overview of Chiral Analytical Techniques

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | sorbonne-universite.fr |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase with a chiral column. | Fast and efficient enantiomeric separation, determination of enantiomeric excess. | sorbonne-universite.frnih.gov |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. While obtaining a single crystal suitable for analysis can be challenging, especially for oils like this compound, the crystal structures of its solid derivatives can be determined to unambiguously confirm their three-dimensional structure and stereochemistry. lancs.ac.uk

For example, the configuration of a complex derivative was definitively established by X-ray crystallography, providing incontrovertible proof of its structure where spectroscopic methods alone might be insufficient. cuni.cz This technique is particularly valuable for confirming the relative and absolute stereochemistry of chiral centers within a molecule.

Applications and Material Science Prospects of 2 Tert Butylpent 4 En 1 Ol

As a Building Block in the Synthesis of Complex Molecules

The strategic placement of a hydroxyl group, a bulky alkyl substituent, and a terminal alkene makes 2-tert-Butylpent-4-en-1-ol a valuable chiral synthon. These functional groups can be manipulated with a high degree of stereochemical control, enabling the construction of intricate molecular architectures.

Precursors for Natural Products

While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its structural analogues have proven to be valuable. For instance, substituted pent-4-en-1-ol derivatives are recognized as key intermediates in the synthesis of complex natural products. A doctoral thesis has alluded to a (2-yl)pent-4-en-1-ol derivative as a component in the synthetic pathway toward Lactimidomycin, a glutarimide-containing macrolide with potent anti-angiogenic and anti-cancer properties. umich.edu

Furthermore, a closely related compound, 2-sec-butylpent-4-en-1-ol, has been utilized as a starting material in the synthesis of a bicyclic γ-amino acid derivative. tandfonline.com This highlights the utility of such substituted allylic alcohols in creating stereochemically defined carbocyclic systems, which are common motifs in a vast array of natural products. The tert-butyl group in this compound can be expected to exert significant steric influence on subsequent reactions, potentially leading to high diastereoselectivity in the formation of new stereocenters. This is a highly desirable feature in the synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount for efficacy.

Table 1: Potential Natural Product Scaffolds from this compound Derivatives

| Target Scaffold | Synthetic Transformation | Relevance |

| Polyketides | Asymmetric epoxidation, aldol (B89426) reactions | Core structures of many antibiotics and other therapeutics |

| Terpenoids | Cyclization reactions, carbocation-mediated rearrangements | Diverse class of natural products with a wide range of biological activities |

| Alkaloids | Aza-Claisen rearrangement, amination | Nitrogen-containing natural products with significant physiological effects |

Intermediates for Agrochemicals

The agrochemical industry constantly seeks novel molecular frameworks to develop more effective and selective pesticides and herbicides. Although direct evidence for the use of this compound in commercial agrochemical synthesis is scarce, its functional groups are pertinent to this field. Allylic alcohols and their derivatives are known components in various agrochemicals. nih.gov For example, the hydroxyl group can be a handle for introducing other functionalities, while the double bond can be modified through various addition reactions.

Moreover, sulfoximines are a class of compounds that have gained attention in agrochemical research due to their insecticidal properties. scholaris.ca The allylic nature of this compound makes it a potential precursor for the synthesis of allylic sulfoximines through transition metal-catalyzed reactions. The bulky tert-butyl group could also play a role in modulating the biological activity and metabolic stability of the resulting agrochemical, a critical aspect in the design of modern crop protection agents.

Scaffolds for Medicinal Chemistry Research (excluding human trials)

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various substituents are appended to create a library of compounds for drug discovery. The this compound framework, with its defined three-dimensional structure, is an attractive scaffold. The tert-butyl group is a common motif in drug molecules, often used to enhance metabolic stability or to fill a hydrophobic pocket in a protein target. researchgate.netnih.gov

The vinyl group of this compound offers a versatile point for chemical diversification. Through reactions such as hydroboration-oxidation, epoxidation, or cross-coupling, a wide array of functional groups can be introduced. This allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in lead optimization. The inherent chirality of the molecule, if resolved, provides access to enantiomerically pure scaffolds, which is crucial as different enantiomers of a drug can have vastly different biological activities.

Incorporation into Polymeric Materials

The bifunctionality of this compound, possessing both a polymerizable vinyl group and a reactive hydroxyl group, makes it a candidate for the synthesis of specialized polymers with tailored properties.

Monomer in Polymer Synthesis (e.g., polyurethanes, polyesters)

While no specific polymerization of this compound is documented, its potential as a monomer can be inferred from the chemistry of related compounds. The hydroxyl group can participate in step-growth polymerization. In polyurethane synthesis, it can react with diisocyanates to form a polyurethane backbone. google.com Similarly, in polyester (B1180765) synthesis, it can be condensed with dicarboxylic acids or their derivatives. google.comnih.gov

The incorporation of the bulky tert-butyl group into the polymer chain would be expected to impart distinct properties. It would likely increase the glass transition temperature (Tg) of the polymer, leading to enhanced rigidity and thermal stability. The non-polar nature of the tert-butyl group would also increase the hydrophobicity of the resulting material. The pendant vinyl group would remain available for post-polymerization modification, such as cross-linking, to create thermoset materials.

Table 2: Predicted Properties of Polymers Incorporating this compound

| Polymer Type | Potential Property Modification | Rationale |

| Polyurethane | Increased hardness and thermal stability | The bulky tert-butyl group restricts chain mobility. |

| Polyester | Enhanced hydrophobicity and hydrolytic stability | The non-polar alkyl group repels water. |

| Cross-linked Polymers | Improved mechanical strength and solvent resistance | Covalent cross-links formed via the vinyl groups. |

Synthesis of Advanced Functional Materials

The dual functionality of this compound is particularly advantageous for the creation of advanced functional materials. The vinyl group can be polymerized via free-radical polymerization to create a polymer with pendant hydroxyl and tert-butyl groups. cmu.edugoogle.com These hydroxyl groups can then be functionalized in a post-polymerization modification step, allowing for the introduction of a wide range of chemical moieties. nih.gov

This approach is central to the synthesis of "smart" polymers, which respond to external stimuli such as pH, temperature, or light. mdpi.com For example, the hydroxyl groups could be esterified with molecules that undergo a conformational change in response to a specific trigger. The bulky tert-butyl groups would influence the local polymer microenvironment, potentially modulating the responsiveness of the functional units. Such materials have potential applications in areas like controlled drug release, sensors, and self-healing coatings.

Molecular Recognition and Self-Assembly Studies

Currently, there is no available scientific literature detailing the use or study of This compound in molecular recognition or self-assembly processes. The unique structural features of this molecule, such as the bulky tert-butyl group adjacent to the hydroxymethyl group and the terminal vinyl group, could theoretically influence intermolecular interactions. The steric hindrance provided by the tert-butyl group might be expected to play a role in directing specific molecular arrangements, a key aspect of both molecular recognition and self-assembly. However, without experimental data or theoretical studies, any discussion remains speculative.

Development of Chemical Sensors and Probes

Similarly, a comprehensive search of scientific databases and chemical literature did not yield any studies where This compound is utilized as a primary component or precursor in the development of chemical sensors or probes. The presence of a hydroxyl group and a carbon-carbon double bond offers potential sites for functionalization, which is a common strategy in the design of sensor molecules. For instance, the hydroxyl group could act as a recognition site or be modified to attach to a signaling unit (fluorophore, chromophore), while the vinyl group could be used for polymerization or surface attachment. Despite this potential, there are no current research findings to report on its application in this field.

While related structures, such as other functionalized pentenols or compounds with tert-butyl groups, are investigated for these purposes, the specific compound This compound has not been the subject of such published research.

Green Chemistry and Sustainability Considerations in 2 Tert Butylpent 4 En 1 Ol Synthesis

Atom Economy and Process Efficiency Metrics

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgskpharmteco.com An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no atoms wasted as byproducts. scranton.edursc.org

Other important process efficiency metrics include:

Percent Yield: This traditional metric compares the actual amount of product obtained to the theoretical maximum. While important, it doesn't account for the waste generated.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. acs.org A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): This metric, often used in the pharmaceutical industry, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. acs.org

The goal in the synthesis of 2-tert-Butylpent-4-en-1-ol is to design routes that not only provide a high percentage yield but also have a high atom economy and low E-Factor and PMI. acs.orgsemanticscholar.org

Table 1: Comparison of Process Efficiency Metrics

| Metric | Description | Ideal Value | Focus |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Efficiency of reactant atom incorporation |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% | 100% | Efficiency of a specific reaction |

| E-Factor | Total Mass of Waste / Mass of Product | 0 | Waste generation |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | Overall process efficiency including all materials |

Minimization of Waste and Byproducts

Minimizing waste is a cornerstone of green chemistry and is directly linked to atom economy and the E-Factor. beilstein-journals.orgacs.org In the synthesis of this compound, waste can be generated from several sources:

Byproducts from the reaction: As mentioned, stoichiometric reagents like Grignard reagents generate salt byproducts.

Spent solvents: Solvents used for the reaction and for purification steps like chromatography contribute significantly to waste.

Catalyst and reagent waste: Homogeneous catalysts that cannot be easily recovered and stoichiometric reagents add to the waste stream.

Strategies to minimize waste in the synthesis of this compound include:

Catalytic Reactions: Employing catalytic methods instead of stoichiometric ones can dramatically reduce waste, as catalysts are used in small amounts and can often be recycled. beilstein-journals.org

Solvent Reduction and Recycling: Choosing reactions that require minimal solvent or can be performed in greener solvents, and implementing solvent recovery and recycling systems.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize selectivity towards the desired product and minimize the formation of byproducts.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign or "green" synthetic routes for this compound focuses on reducing the intrinsic hazards of the chemicals and processes used.

The choice of solvent is critical as they often constitute the largest mass component in a chemical process and are a major source of waste. organic-chemistry.org

Water: As a solvent, water is non-toxic, non-flammable, and readily available. organic-chemistry.org While many organic reactions are not traditionally performed in water, research into aqueous organometallic chemistry and the use of surfactants could enable the synthesis of allylic alcohols like this compound in water. organic-chemistry.orgrsc.org

Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point much lower than the individual components. csic.es DESs are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. csic.eschemrxiv.orgrsc.org They have been successfully used as both solvent and catalyst for the synthesis of allylic alcohols. csic.eschemrxiv.orgrsc.org

Ionic Liquids (ILs): These are salts with a melting point below 100°C. They have negligible vapor pressure, which reduces air pollution and exposure risks. organic-chemistry.org ILs can be tailored to have specific solvating properties and can sometimes be recycled, making them a potentially greener alternative to volatile organic compounds (VOCs). organic-chemistry.org

Alternative energy sources can offer significant advantages over conventional heating methods.

Microwave Irradiation: Microwave-assisted synthesis can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. benthamdirect.comblucher.com.brtandfonline.comtandfonline.com The direct and efficient heating of the reaction mixture can minimize the formation of byproducts. benthamdirect.comtandfonline.com The synthesis of allylic alcohols and their derivatives has been shown to be accelerated under microwave conditions. blucher.com.brtandfonline.comtandfonline.comcem.com

Solvent Selection for Green Synthesis (e.g., water, deep eutectic solvents, ionic liquids)

Life Cycle Assessment (LCA) of Production Processes

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. tunley-environmental.commdpi.com For the production of this compound, an LCA would provide a quantitative measure of its environmental footprint. researchgate.net

The LCA process consists of four main stages: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. mdpi.commdpi.com

The Life Cycle Inventory (LCI) is a crucial phase of an LCA that involves compiling and quantifying the inputs and outputs for a given product system throughout its life cycle. mdpi.comresearchgate.netscispace.com For the production of this compound, the LCI would include:

Raw Material Inputs: The quantities of all starting materials, reagents, and catalysts used in the synthesis.

Energy Inputs: The amount of electricity, steam, and other forms of energy consumed during the manufacturing process.

Water Consumption: The volume of water used for reactions, extractions, and cleaning.

Emissions to Air, Water, and Soil: The quantities of all byproducts, waste solvents, and other pollutants released to the environment.

Environmental Impact Assessment and Footprint Analysis

A comprehensive environmental impact assessment of a chemical process like the synthesis of this compound involves evaluating its entire life cycle, from "cradle-to-factory-gate". researchgate.net This analysis considers various factors, including resource consumption, energy usage, and the generation of waste and emissions. wilcoprime.comdeskera.com

Key Metrics for Environmental Footprint Analysis:

Several metrics are employed to quantify the environmental footprint of a chemical process. These include:

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, represents the mass ratio of waste produced to the desired product. nih.govbohrium.com A lower E-Factor signifies a more environmentally friendly process. For instance, the pharmaceutical industry, a segment of fine chemical manufacturing, historically has high E-Factors. nih.govbohrium.com

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (water, solvents, raw materials, reagents) to the mass of the final product. researchgate.netrsc.org It provides a broader view of the process's resource efficiency.

Atom Economy: Developed by Barry Trost, atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.gov It is a theoretical measure of how efficiently a chemical reaction uses its starting materials.

The synthesis of tertiary alcohols, such as this compound, often involves Grignard reactions. nih.govkhanacademy.org While effective, these reactions can have a lower atom economy due to the use of stoichiometric reagents and can generate significant waste, impacting the E-Factor and PMI. rsc.org

A life cycle assessment (LCA) provides a more detailed analysis by evaluating potential environmental impacts throughout a product's life. deskera.com For specialty chemicals, this includes assessing the global warming potential, water footprint, and toxicity of the process. rsc.org

Table 1: Comparison of Environmental Impact Metrics for Different Chemical Industry Segments

| Industry Segment | Typical E-Factor Range | Key Contributors to Environmental Impact |

| Oil Refining | < 0.1 | Greenhouse gas emissions, water consumption |

| Bulk Chemicals | < 1 - 5 | Energy consumption, by-product formation |

| Fine Chemicals | 5 - 50 | Use of stoichiometric reagents, solvent losses, multi-step syntheses |

| Pharmaceuticals | 25 - >100 | Complex syntheses, stringent purity requirements, use of hazardous reagents |

This table is a generalized representation based on available literature. Actual values for specific processes can vary significantly.

Strategies for Process Optimization and Environmental Burden Reduction

Several strategies can be implemented to optimize the synthesis of this compound and reduce its environmental footprint. These strategies align with the principles of green chemistry and focus on improving efficiency and minimizing waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.